molecular formula C11H26N2 B1582458 1,11-Undecanediamine CAS No. 822-08-2

1,11-Undecanediamine

Cat. No. B1582458
CAS RN: 822-08-2
M. Wt: 186.34 g/mol
InChI Key: KLNPWTHGTVSSEU-UHFFFAOYSA-N
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Description

1,11-Undecanediamine is a chemical compound with the formula C11H26N2 and a molecular weight of 186.3375 . It is also known by other names such as Undecamethylenediamine and 1,11-Diaminoundecane .


Synthesis Analysis

Long chain semiaromatic polyamides with high molecular weight were synthesized by the reactions of undecanediamine with various aromatic diacids . The synthesis of novel, high-performance, and processable semiaromatic polyamides by the reactions of undercanediamine with various aromatic diacids is interesting .


Molecular Structure Analysis

The molecular structure of 1,11-Undecanediamine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 .


Chemical Reactions Analysis

The chemical reactions of 1,11-Undecanediamine involve condensation polymerization with terephthalic acid, p-Phenylenediacetic acid, 4,4’-biphenyldicarb oxylic acid, 4,4’-dicarboxydiphenyl ether, and 4,4’-dicarboxydiphenyl sulphone in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,11-Undecanediamine include a molecular weight of 186.3375 . More detailed properties are not available in the current resources.

Scientific Research Applications

1. Material Science and Polymer Chemistry

1,11-Undecanediamine is instrumental in the synthesis of novel materials and polymers. For instance, it has been used in the creation of polyundecamethylene 2,6-naphthalamide, a promising heat-resistant and processable engineering plastic. This polymer displays high melting temperature and good mechanical properties, comparable to polynonamethylene terephthalamide (Yang et al., 2010). Similarly, long-chain semiaromatic polyamides synthesized using undecanediamine and various aromatic diacids have shown high molecular weight and desirable thermal behaviors (Wang et al., 2012).

2. Analytical Chemistry and Sensor Technology

In analytical chemistry, 1,11-Undecanediamine's derivatives play a crucial role. A study demonstrated the use of 11-amino-1-undecanethiol (a derivative of 1,11-Undecanediamine) in creating reversible patterns of self-assembled monolayers on gold and silicon oxide surfaces. This has implications for developing advanced sensors and microfabrication technologies (Rozkiewicz et al., 2005). Additionally, an electrochemical-based single-use neurobiosensor using a derivative of 1,11-Undecanediamine has been developed for the sensitive determination of DJ-1, a protein associated with Parkinson's disease (Sonuç Karaboğa & Sezgintürk, 2020).

3. Green Chemistry and Sustainable Production

1,11-Undecanediamine is also significant in green chemistry. A chemoenzymatic synthetic method for producing 1,11-undecanedioic acid from ricinoleic acid, involving biotransformation by Escherichia coli cells and subsequent chemical transformations, showcases the potential of 1,11-Undecanediamine in sustainable and eco-friendly chemical production (Jang et al., 2016).

4. Supramolecular Chemistry

In supramolecular chemistry, undecanediamine derivatives have been used to form complex structures, such as the uranyl ion complexes with undecane-1,11-dicarboxylic acid, leading to unique two-dimensional honeycomb networks (Thuéry, 2016).

5. Medicinal Chemistry

In medicinal chemistry, derivatives of 1,11-Undecanediamine have been used in the asymmetric synthesis of biologically active compounds, such as the sex pheromone of the peach leafminer moth, demonstrating its utility in synthesizing complex organic molecules (He et al., 2013; He et al., 2021)(He et al., 2021).

Safety And Hazards

1,11-Undecanediamine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of 1,11-Undecanediamine research could involve the synthesis of novel, high-performance, and processable semiaromatic polyamides by the reactions of undercanediamine with various aromatic diacids .

properties

IUPAC Name

undecane-1,11-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPWTHGTVSSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061169
Record name 1,11-Undecanediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11-Undecanediamine

CAS RN

822-08-2
Record name 1,11-Undecanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,11-Undecanediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,11-Diaminoundecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59818
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Record name 1,11-Undecanediamine
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Record name 1,11-Undecanediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.351
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Record name 1,11-UNDECANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
W Wang, A Huang, A Liu, Z Zhang, B Li - Journal of Wuhan University of …, 2012 - Springer
Long chain semiaromatic polyamides with high molecular weight were synthesized by the reactions of undecanediamine with various aromatic diacids, and characterized by fourier …
Number of citations: 9 link.springer.com
S Yang, P Fu, M Liu, Y Wang… - Journal of applied polymer …, 2010 - Wiley Online Library
A novel engineering plastic polyundecamethylene 2,6‐naphthalamide (PA11N) was prepared via a reaction of 2,6‐naphthalene dicarboxylic acid and 1,11‐undecanediamine through a …
Number of citations: 12 onlinelibrary.wiley.com
G Mo, J Yue, P Ma, Y Huang, X Chen… - Journal of Biomaterials …, 2012 - Taylor & Francis
A novel poly(ester-carbonate) (P(LA-co-NPC)) with activated pendant carboxyl groups was synthesized by ring-opening polymerization of L-lactide (LA) and 2-methyl-2-(4-…
Number of citations: 3 www.tandfonline.com
A Yanaka, W Sakai, K Kinashi, N Tsutsumi - RSC advances, 2020 - pubs.rsc.org
Nylons have great potential for electrical applications requiring high polarizability and low dielectric loss. Recently, the narrow single hysteresis loop with relaxor ferroelectricity and the …
Number of citations: 6 pubs.rsc.org
W Wang, X Wang, R Li, B Liu, E Wang… - Journal of applied …, 2009 - Wiley Online Library
Long chain semiaromatic polyamides have been synthesized by the reactions of terephthalic acid with long chain aliphatic diamines, and characterized by infrared spectrum, nuclear …
Number of citations: 67 onlinelibrary.wiley.com
WZ Wang, YH Zhang - Express Polym Lett, 2009 - Citeseer
Long chain semiaromatic polyamides were synthesized by the reactions of p-phenylenediacetic acid with long chain aliphatic diamines, and characterized by Fourier transform infrared …
Number of citations: 44 citeseerx.ist.psu.edu
L Zhang, P Fu, B Wang, M Liu, Q Zhao, X Pang… - Reactive and Functional …, 2018 - Elsevier
A kind of hybrid core-shell nanoparticles (NPs) based on a novel chiral polyamide for the application in enantioselective crystallization was studied in this work. First, the optically active …
Number of citations: 4 www.sciencedirect.com
M Abdullah, MS Ali, HA Al-Lohedan - Journal of Chemistry, 2023 - hindawi.com
Oil spills in marine environments are a serious environmental concern and using low-cost materials for oil spill cleanup is an emerging subject. In recent years, surface-modified …
Number of citations: 1 www.hindawi.com
L Zhang, C Zhang, W Zhang, Z Cui, P Fu, M Liu… - ACS …, 2018 - ACS Publications
In this work, we have explored a simple and facile approach to prepare optically active helical polyamides. The hydroxyl groups of l-TA and d-TA were protected by O-alkoyl ester, and …
Number of citations: 3 pubs.acs.org
H Ohtaki, M Maeda - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
Dissociation constants of protonated 1,6-hexanediamine, 1,8-octanediamine, 1,10-decanediamine, 1,11-undecanediamine, and 1,12-dodecanediamine in aqueous mixtures of 0 to 90…
Number of citations: 8 www.journal.csj.jp

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